

Solubility of 4-Nitrophenylacetic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophenylacetic acid

Cat. No.: B359581

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This technical guide provides an in-depth overview of the solubility of **4-nitrophenylacetic acid** in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and presents a logical workflow for solubility determination.

Quantitative Solubility Data

The solubility of **4-nitrophenylacetic acid** has been experimentally determined in a range of organic solvents at temperatures from 283.15 K to 328.15 K. The mole fraction solubility generally increases with temperature. The data reveals that **4-nitrophenylacetic acid** exhibits the highest solubility in N,N-dimethyl formamide (DMF) and the lowest in cyclohexane.^{[1][2][3]} The order of solubility in the tested solvents is as follows: DMF > methanol > N,N-dimethyl acetylammonia (DMA) > ethanol > n-propanol > n-butanol > ethyl acetate > isopropanol > isobutanol > acetonitrile > ethylene glycol (EG) > water > cyclohexane.^{[1][2][3]}

The following table summarizes the mole fraction solubility (x_1) of **4-nitrophenylacetic acid** in various organic solvents at different temperatures.

Solvent	Temperature (K)	Mole Fraction Solubility (x_1) $\times 10^2$
Methanol	283.15	10.31
	293.15	13.92
	303.15	18.45
	313.15	24.11
	323.15	31.25
	328.15	35.83
Ethanol	283.15	6.23
	293.15	8.35
	303.15	11.08
	313.15	14.59
	323.15	19.11
	328.15	22.01
n-Propanol	283.15	5.21
	293.15	6.94
	303.15	9.17
	313.15	12.04
	323.15	15.79
	328.15	18.23
Isopropanol	283.15	3.55
	293.15	4.73
	303.15	6.29
	313.15	8.32
	323.15	11.01

328.15	12.79	
n-Butanol	283.15	4.53
293.15	6.01	
303.15	7.92	
313.15	10.41	
323.15	13.65	
328.15	15.76	
Isobutanol	283.15	3.29
293.15	4.36	
303.15	5.76	
313.15	7.58	
323.15	9.98	
328.15	11.55	
Ethylene Glycol (EG)	283.15	0.61
293.15	0.82	
303.15	1.11	
313.15	1.48	
323.15	1.99	
328.15	2.33	
Ethyl Acetate	283.15	4.31
293.15	5.86	
303.15	7.84	
313.15	10.41	
323.15	13.81	

328.15	15.99	
Acetonitrile	283.15	1.63
293.15	2.23	
303.15	3.03	
313.15	4.10	
323.15	5.54	
328.15	6.51	
N,N-Dimethyl Formamide (DMF)	283.15	22.84
293.15	27.81	
303.15	33.48	
313.15	39.95	
323.15	47.33	
328.15	51.81	
N,N-Dimethyl Acetylammonia (DMA)	283.15	7.61
293.15	9.83	
303.15	12.64	
313.15	16.14	
323.15	20.51	
328.15	23.19	
Cyclohexane	283.15	0.02
293.15	0.03	
303.15	0.04	
313.15	0.06	

323.15	0.08	
328.15	0.10	
Water	283.15	0.04
293.15	0.05	
303.15	0.07	
313.15	0.09	
323.15	0.11	
328.15	0.13	

Experimental Protocol: Shake-Flask Method

The solubility data presented was obtained using the isothermal shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a solid in a liquid.^[1]^[3]

Materials and Apparatus:

- **4-Nitrophenylacetic acid** (solute)
- Organic solvents (analytical grade)
- Jacketed glass vessel
- Magnetic stirrer
- Thermostatic water bath
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system

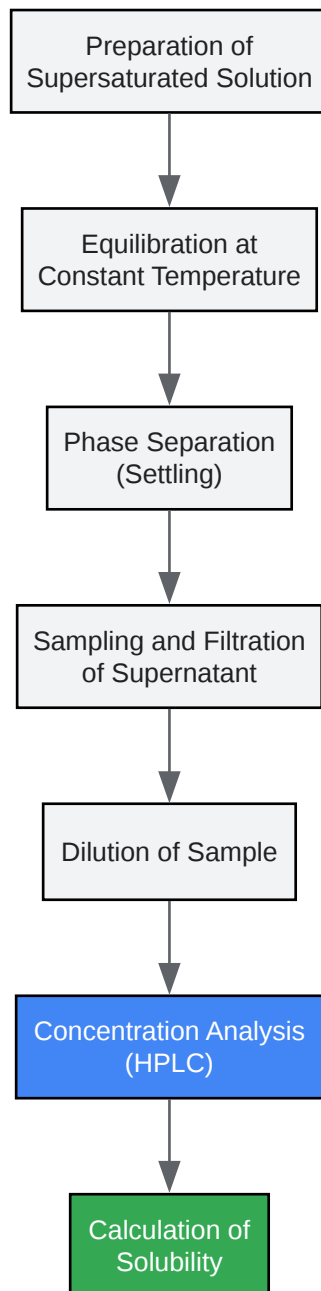
Procedure:

- An excess amount of **4-nitrophenylacetic acid** is added to a known volume of the selected organic solvent in a jacketed glass vessel.
- The vessel is sealed to prevent solvent evaporation.
- The mixture is continuously agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath.
- The suspension is stirred for a sufficient time (typically several hours) to ensure that solid-liquid equilibrium is reached.
- After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to remove any solid particles.
- The collected sample is immediately diluted with a suitable solvent to prevent precipitation.
- The concentration of **4-nitrophenylacetic acid** in the diluted sample is determined using a calibrated HPLC method.
- The mole fraction solubility is then calculated from the measured concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of **4-nitrophenylacetic acid** solubility using the shake-flask method.

Workflow for Solubility Determination



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Caption: A flowchart of the shake-flask method for solubility measurement.

Factors Influencing Solubility

The solubility of **4-nitrophenylacetic acid** is significantly influenced by the properties of the solvent.^[1] Key factors include:

- Polarity: The high solubility in polar aprotic solvents like DMF and DMA suggests that strong dipole-dipole interactions between the solvent and the nitro and carboxylic acid groups of **4-nitrophenylacetic acid** play a crucial role.
- Hydrogen Bonding: The ability of protic solvents like alcohols to act as both hydrogen bond donors and acceptors contributes to the dissolution of **4-nitrophenylacetic acid**.
- Hildebrand Solubility Parameter: A close match between the Hildebrand solubility parameters of the solute and the solvent generally leads to higher solubility.^[1] The dipolarity/polarizability of the solvents has been shown to greatly affect the solubility of **4-nitrophenylacetic acid**.^[1]

Thermodynamic Modeling

The experimental solubility data has been successfully correlated using various thermodynamic models, including the Apelblat equation, the λh equation, the Wilson model, and the NRTL model.^{[1][2]} Among these, the Apelblat equation was reported to provide a better fit for the experimental data in the studied solvents.^{[1][2]} These models are essential for interpolating and extrapolating solubility data to different temperatures and for understanding the thermodynamic properties of the dissolution process.^{[1][2]}

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